![molecular formula C17H18F2N2O3 B10974254 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide](/img/structure/B10974254.png)
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide is a synthetic organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with difluoromethoxy, dimethylamino, and methoxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-(dimethylamino)aniline to yield the benzamide.
Introduction of the difluoromethoxy group: This step involves the reaction of the intermediate benzamide with a difluoromethylating agent, such as difluoromethyl ether, under specific conditions to introduce the difluoromethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide can be compared with other similar compounds, such as:
- **4-(difluoromethoxy)phenyl]methyl}[2-(dimethylamino)-2-methylpropyl]amine
- **4-(difluoromethoxy)phenyl]methyl}[2-(dimethylamino)-4-methylpentyl]amine
- **4-(difluoromethoxy)phenyl]methyl}({2-[(dimethylamino)methyl]-2-methylpropyl})amine
These compounds share structural similarities but differ in specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C17H18F2N2O3 |
|---|---|
Peso molecular |
336.33 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H18F2N2O3/c1-21(2)13-7-5-12(6-8-13)20-16(22)11-4-9-14(24-17(18)19)15(10-11)23-3/h4-10,17H,1-3H3,(H,20,22) |
Clave InChI |
LOBDGIRIVPRDFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


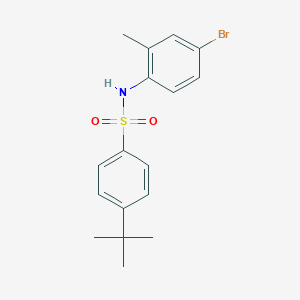

![4-{[(2-Phenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B10974196.png)
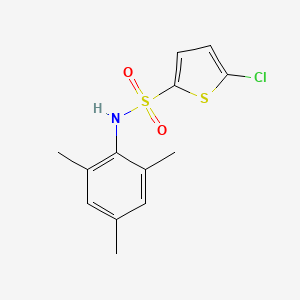
![2-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10974205.png)
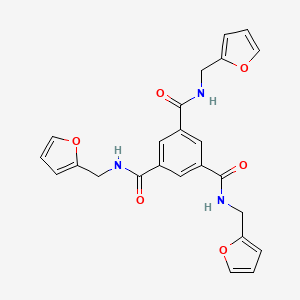
![Ethyl 4-({[4-(4-acetylphenyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10974212.png)
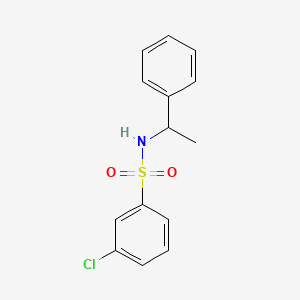
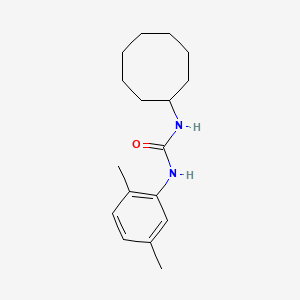
![3-cyclopentyl-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B10974229.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974236.png)
![1-(4-Chlorophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B10974240.png)
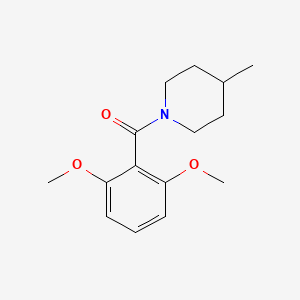
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B10974245.png)
